molecular formula C26H24N2O4 B2758819 1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide CAS No. 1358422-28-2

1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide

Cat. No. B2758819
CAS RN: 1358422-28-2
M. Wt: 428.488
InChI Key: OMMLLZDUEZWMEY-UHFFFAOYSA-N
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Description

1-(4-methylpyrimidin-2-yl)-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 has been studied for its ability to modulate certain pathways in the body, leading to a range of biochemical and physiological effects. In

Scientific Research Applications

Pyrimidine Derivatives Research

  • Reaction Mechanisms : Studies on pyrimidine derivatives have explored reactions involving various amines. For instance, the reaction of B1 hydrochloride with corresponding amines led to the synthesis of several pyrimidine compounds, including 2-Morpholino derivatives (Takamizawa, Hirai, & Hamashima, 1968).

Synthesis and Evaluation of Analogs

  • Anti-inflammatory and Analgesic Properties : Synthesis of ibuprofen analogs, including morpholine derivatives, has been reported. These compounds were evaluated for anti-inflammatory activity, with some showing potent effects (Rajasekaran, Sivakumar, & Jayakar, 1999).
  • Novel Heterocyclic Compounds : Research has been conducted on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for analgesic and anti-inflammatory activities, with some demonstrating significant effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Metabolism of Diarylpyrazoles

  • In Vitro Metabolism Studies : The in vitro metabolism of diarylpyrazoles, a group of cannabinoid receptor ligands, was studied. These compounds include morpholine and piperidine derivatives, with a focus on their metabolic profiles (Zhang, Ma, Wang, Cole, & Wang, 2005).

Pharmaceutical Synthesis

  • CGRP Receptor Inhibition : Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, including piperidine and morpholine derivatives, has been undertaken. The study discusses the challenges in synthesizing these compounds (Cann et al., 2012).

Receptor Binding and Synthesis of Conjugates

  • Estrogen Receptor Binding : Synthesis of substituted aminoalkylthiopyrimidines and their evaluation for estrogen receptor binding and cytotoxic activities were conducted. Molecular docking studies with these compounds provided insights into their structure-activity relationship (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antiparkinsonian and Analgesic Activities

  • Thiopyrimidine Derivatives : Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives and their evaluation for analgesic and antiparkinsonian activities have been reported (Amr, Maigali, & Abdulla, 2008).

Synthesis of Novel Compounds

  • Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized using a Biginelli synthesis approach. The method demonstrated efficiency in synthesizing these derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Anti-Acetylcholinesterase Activity

  • Piperidine Derivatives : Synthesis and evaluation of anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were conducted. The study found that certain derivatives are potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-5-10-20(30-2)11-6-17)28-23-14-9-19(15-22(23)25)27-26(29)18-7-12-21(31-3)13-8-18/h5-16H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMLLZDUEZWMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide

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